Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO4S. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methylpiperidine-4-carboxylate hydrochloride
- Ethyl 4-ethylsulfonylpiperidine-4-carboxylate hydrochloride
- Ethyl 4-benzenesulfonylpiperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other piperidine derivatives and valuable in various applications .
Properties
IUPAC Name |
ethyl 4-methylsulfonylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-14-8(11)9(15(2,12)13)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZUKCRKAXQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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